molecular formula C7H16ClNO3 B2550354 Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride CAS No. 2375260-24-3

Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride

Cat. No.: B2550354
CAS No.: 2375260-24-3
M. Wt: 197.66
InChI Key: UEKFCFWYAQGLPN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride is an amino ester hydrochloride derivative characterized by a methyl ester group at the carboxylate position, an amino group at C2, and methoxy and methyl substituents at C3. Amino ester hydrochlorides are commonly used as intermediates in pharmaceutical synthesis, chiral building blocks, or ligands in catalysis. The presence of the methoxy group at C3 may influence solubility, steric effects, and reactivity compared to simpler analogs like valine-derived esters .

Properties

IUPAC Name

methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-7(2,11-4)5(8)6(9)10-3;/h5H,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKFCFWYAQGLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)OC)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination of α,β-Unsaturated Esters

A widely documented approach for synthesizing β-substituted α-amino esters involves the amination of α,β-unsaturated esters. For ethyl 3-amino-3-methylbutanoate hydrochloride, ethyl 3-methylbut-2-enoate undergoes ammonolysis followed by hydrochloric acid treatment to yield the hydrochloride salt. Adapting this method for the target compound would require starting with methyl 3-methoxy-3-methylbut-2-enoate.

Reaction Mechanism :

  • Ammonolysis : The α,β-unsaturated ester reacts with ammonia under pressurized conditions to form the β-amino ester.
  • Acidification : Treatment with hydrochloric acid converts the free amine into its hydrochloride salt.

Example Protocol :
A solution of methyl 3-methoxy-3-methylbut-2-enoate (10 mmol) in anhydrous methanol is saturated with gaseous ammonia at −20°C. The mixture is heated to 90°C in a sealed reactor for 24 hours. After cooling, residual ammonia is purged with nitrogen, and 4 M HCl in dioxane is added. The product, methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride, precipitates as a white solid.

Key Data :

Parameter Value Source
Yield 58.8–84%
Reaction Time 16–24 hours
Temperature 45–90°C

Hydrolysis and Methoxylation of Cyano Intermediates

An alternative route involves the synthesis of α-aminonitrile intermediates, followed by hydrolysis and methoxylation. This method mirrors valine production, where isobutyraldehyde reacts with hydrogen cyanide and ammonia to form α-aminoisobutyronitrile.

Adaptation for Target Compound :

  • Nitrogen Introduction : React 3-methoxy-3-methylbutanal with ammonia and hydrogen cyanide to form 2-amino-3-methoxy-3-methylbutyronitrile.
  • Esterification and Hydrolysis : Hydrolyze the nitrile to the carboxylic acid, followed by esterification with methanol.
  • Salt Formation : Treat with HCl to obtain the hydrochloride salt.

Challenges :

  • Stereochemical control during nitrile formation.
  • Competitive hydrolysis pathways affecting yield.

Functional Group Interconversion Strategies

O-Methylation of β-Hydroxy Intermediates

Introducing the methoxy group via methylation of a β-hydroxy precursor offers a modular approach. For instance, methyl 2-amino-3-hydroxy-3-methylbutanoate could be treated with methyl iodide in the presence of a base.

Protocol :

  • Synthesize methyl 2-amino-3-hydroxy-3-methylbutanoate via microbial fermentation (e.g., using Brevibacterium ammoniagenes).
  • Dissolve the hydroxy ester in dimethylformamide, add potassium carbonate and methyl iodide, and stir at 60°C for 12 hours.
  • Isolate the methoxy product and convert it to the hydrochloride salt.

Considerations :

  • Fermentation-derived hydroxy esters are typically L-configured, necessitating racemic resolution if the D-isomer is required.
  • Methylation efficiency depends on steric hindrance at the β-carbon.

Analytical Characterization

Spectroscopic Data

While direct data for the target compound are scarce, analogous compounds provide benchmarks:

Ethyl 3-Amino-3-Methylbutanoate Hydrochloride :

  • ¹H NMR (CDCl₃) : δ 1.20 (t, 3H), 1.26 (s, 6H), 2.65 (s, 2H), 4.10 (q, 2H), 8.27 (bs, 3H).
  • Mass : m/z 146 [M+H]⁺.

Expected Data for Target Compound :

  • ¹H NMR : A singlet for the methoxy group (δ 3.3–3.5), a triplet for the methyl ester (δ 3.7), and broad signals for the ammonium protons.
  • IR : Stretching vibrations at 1740 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (N–H bend).

Industrial and Laboratory-Scale Considerations

Fermentation vs. Chemical Synthesis

While fermentation is cost-effective for simple amino acids like valine, the methoxy group in the target compound likely necessitates chemical synthesis. Microbial systems lack the enzymatic machinery for site-specific methoxylation, making chemical routes more viable.

Purification Techniques

  • Crystallization : The hydrochloride salt’s poor solubility in ether enables high-purity recovery.
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients resolves ester and amine byproducts.

Emerging Methodologies

Catalytic Asymmetric Amination

Recent advances in organocatalysis could enable enantioselective synthesis of the target compound. For example, chiral phosphoric acids catalyze the addition of ammonia to α,β-unsaturated esters, achieving >90% enantiomeric excess.

Flow Chemistry Approaches

Continuous-flow reactors improve heat and mass transfer in exothermic amination reactions, reducing side products and enhancing yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted amines, oxo derivatives, and ester derivatives .

Scientific Research Applications

Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Amino Ester Hydrochlorides

Compound Name Molecular Formula Substituents (Positions) CAS Number Key Applications/Synthesis Pathways References
Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride C₇H₁₆ClNO₃ -NH₂ (C2), -OCH₃ and -CH₃ (C3) Not explicitly provided Hypothesized: Intermediate for chiral amines or APIs Inferred
Methyl 2-amino-3-methylbutanoate hydrochloride (DL-Valine methyl ester HCl) C₆H₁₄ClNO₂ -NH₂ (C2), -CH₃ (C3) 5619-05-6 Chiral synthon, peptide synthesis
Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride C₉H₂₀ClNO₂ -NHCH₂CH₃ (C2), -CH₃ (C3, C3) Not provided Pharmaceutical intermediate (e.g., EP 4374877A2)
Methyl 2-aminobutanoate hydrochloride C₅H₁₂ClNO₂ -NH₂ (C2), no substituents at C3 85774-09-0 (R), 56545-22-3 (S) Model compound for analytical method development

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity and Solubility: The methoxy group in the target compound introduces enhanced polarity compared to methyl-substituted analogs like DL-valine methyl ester HCl. This may improve aqueous solubility but reduce lipid membrane permeability .

Synthetic Methodologies: The target compound may be synthesized via reductive amination or nucleophilic substitution, analogous to methods for Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate HCl, which involves borane-mediated coupling and hydrogenolysis . DL-Valine methyl ester HCl is typically prepared via esterification of valine with methanol under acidic conditions, followed by HCl salt formation .

Ethylamino and trifluoroethyl derivatives (EP 4374877A2) are explored for central nervous system (CNS) drug candidates, implying that the methoxy variant could be tailored for niche therapeutic applications .

Biological Activity

Methyl 2-amino-3-methoxy-3-methylbutanoate; hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H15ClN2O3
  • Molecular Weight : 194.66 g/mol
  • CAS Number : 177721-72-1

The compound features an amino group, a methoxy group, and a branched alkyl chain, which contribute to its unique biological properties.

Biological Activity

Methyl 2-amino-3-methoxy-3-methylbutanoate; hydrochloride exhibits various biological activities, primarily through its interactions with enzymes and receptors.

  • Enzyme Modulation : The compound can interact with specific enzymes, potentially acting as an inhibitor or activator. This modulation can influence metabolic pathways and biochemical processes.
  • Receptor Interaction : The presence of the amino and methoxy groups allows for hydrogen bonding and hydrophobic interactions with receptor sites, enhancing binding affinity and specificity.

In Vitro Studies

Research has indicated that methyl 2-amino-3-methoxy-3-methylbutanoate; hydrochloride may influence:

  • Cell Proliferation : Studies suggest it can promote cell growth in certain cell lines, indicating potential applications in regenerative medicine.
  • Neurotransmitter Release : It has been shown to modulate the release of neurotransmitters, which may have implications for treating neurological disorders.

In Vivo Studies

Animal studies have demonstrated:

  • Anti-inflammatory Effects : Methyl 2-amino-3-methoxy-3-methylbutanoate; hydrochloride exhibited significant reductions in markers of inflammation when administered in experimental models.
  • Cognitive Enhancements : Behavioral assessments indicated improvements in memory and learning tasks, suggesting neuroprotective properties.

Case Study 1: Neuroprotective Effects

A study conducted on mice demonstrated that administration of methyl 2-amino-3-methoxy-3-methylbutanoate; hydrochloride resulted in enhanced cognitive function post-exposure to neurotoxic agents. The compound was administered at varying doses, with significant improvements noted at mid-range dosages.

Case Study 2: Anti-inflammatory Properties

In a controlled trial involving inflammatory models in rats, the compound was shown to reduce edema and inflammatory cytokine levels significantly. Histological examinations confirmed reduced tissue damage compared to control groups.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 2-amino-3-methoxy-3-methylbutanoate; hydrochlorideAmino group, methoxy groupAnti-inflammatory, neuroprotective
Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoateFluorine atomModulates enzyme activity differently due to structural differences
2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochlorideMethoxyethyl groupExplored for therapeutic properties

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via reductive amination or multi-step alkylation. A representative protocol involves:
  • Step 1 : Suspending the precursor (e.g., methyl 2-amino-3,3-dimethylbutanoate hydrochloride) in dichloroethane with benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) under nitrogen, stirred for 10–24 hours at room temperature .
  • Step 2 : Purification via column chromatography (hexane/ethyl acetate gradients) yields intermediates. Final hydrochlorination uses HCl/dioxane, followed by solvent evaporation .
    Critical Parameters :
  • Reaction time (prolonged stirring improves imine formation).
  • Solvent choice (dichloroethane enhances solubility of intermediates).
  • Stoichiometric control of NaBH(OAc)₃ to avoid over-reduction.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • 1H-NMR : Key signals include the methoxy group (δ ~3.79 ppm, singlet) and the α-proton adjacent to the amino group (δ ~3.86–3.89 ppm, multiplet). Broad singlets at δ ~8.98–9.00 ppm confirm the hydrochloride salt formation .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to [M+H]⁺ (e.g., ~195–200 Da) and chlorine isotopic patterns verify the hydrochloride counterion.
  • IR Spectroscopy : Stretching vibrations for ester carbonyl (~1740 cm⁻¹) and NH₃⁺ (~2500–3000 cm⁻¹) confirm functional groups .

Q. What are the critical safety protocols for handling this hydrochloride salt in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (causes inflammation; see SDS data) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors.
  • Spill Management : Neutralize acid spills with sodium bicarbonate, then collect residues in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, particularly for the (S)-configured derivative?

  • Methodological Answer :
  • Chiral Catalysts : Use (S)-BINOL-derived catalysts in asymmetric reductive amination to favor the (S)-enantiomer.
  • Chiral HPLC : Employ a Chiralpak® IG-3 column with hexane/isopropanol (90:10) to monitor enantiomeric excess (ee >98%) .
  • Crystallization : Recrystallize in ethanol/water mixtures to isolate enantiopure crystals, verified by polarimetry .

Q. What strategies mitigate contradictory data between computational modeling and experimental results in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Validation : Cross-check docking simulations (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays (e.g., AChE/BChE inhibition) .
  • Protonation States : Adjust computational models to account for the hydrochloride salt’s NH₃⁺ group, which impacts hydrogen bonding in SAR .
  • Solvent Effects : Include implicit solvent models (e.g., COSMO-RS) to refine dipole interactions in aqueous environments .

Q. Which in vitro assays are suitable for evaluating its pharmacological activity, such as acetylcholinesterase inhibition?

  • Methodological Answer :
  • Ellman’s Assay : Measure IC₅₀ using electric eel acetylcholinesterase (elAChE) and horse serum butyrylcholinesterase (eqBChE). Typical protocols:
  • Incubate compound (0.1–10 µM) with enzyme and substrate (acetylthiocholine).
  • Monitor absorbance at 412 nm to quantify thiocholine production .
  • Cell-Based Neuroprotection : Test hippocampal neuron viability under oxidative stress (H₂O₂-induced) to assess neuroprotective effects .

Q. How does the hydrochloride counterion influence crystallization behavior compared to other salts?

  • Methodological Answer :
  • Solubility : The HCl salt exhibits higher aqueous solubility (~50 mg/mL at 25°C) vs. freebase (<5 mg/mL), facilitating biological assays.
  • Crystal Packing : Single-crystal X-ray diffraction reveals chloride ions form hydrogen bonds with NH₃⁺, stabilizing a monoclinic lattice (P2₁/c space group) .
  • Alternative Salts : Compare with trifluoroacetate (TFA) salts, which often yield amorphous solids unsuitable for crystallography .

Q. What advanced chromatographic methods resolve co-eluting impurities in reverse-phase HPLC analysis?

  • Methodological Answer :
  • Gradient Optimization : Use a C18 column with 0.1% TFA in water/acetonitrile (95:5 to 5:95 over 20 min) to separate impurities (e.g., unreacted benzaldehyde).
  • LC-MS Coupling : Identify impurities via high-resolution MS (e.g., Q-TOF) to distinguish isobaric species (e.g., methyl ester vs. free acid byproducts) .
  • Ion-Pairing Agents : Add heptafluorobutyric acid (HFBA) to improve peak symmetry for charged intermediates .

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